molecular formula C21H18N4O2 B2814934 2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 849625-04-3

2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2814934
CAS No.: 849625-04-3
M. Wt: 358.401
InChI Key: YZAIVXWETISIQI-UHFFFAOYSA-N
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Description

2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a cyanoacrylamide derivative characterized by a prop-2-enamide backbone substituted with a 4-cyanophenyl group at the 3-position and a 4-(morpholin-4-yl)phenyl group on the amide nitrogen. The compound’s structure combines electron-withdrawing cyano groups with a morpholine moiety, which is known to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-cyano-3-(4-cyanophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c22-14-17-3-1-16(2-4-17)13-18(15-23)21(26)24-19-5-7-20(8-6-19)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAIVXWETISIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, also known by its CAS number 849625-04-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H18N4O2, with a molecular weight of 358.4 g/mol. Its structure features a cyano group, a morpholine ring, and multiple phenyl groups, which contribute to its biological activity.

Antifungal Activity

Recent studies have explored the antifungal properties of similar compounds, highlighting the importance of structural modifications on biological efficacy. For instance, compounds with electronegative substituents at the para position of phenyl moieties have shown enhanced antifungal activity against strains like Candida albicans and Candida parapsilosis . Although specific data for this compound is limited, insights from related compounds suggest that similar structural features may confer antifungal properties.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In related research, derivatives exhibiting cytotoxic effects were tested against NIH/3T3 cell lines. The IC50 values indicated that certain derivatives had minimal impact on normal cells while effectively targeting fungal cells . This suggests that this compound may also possess selective toxicity profiles worth investigating further.

The mechanisms by which compounds like this compound exert their biological effects often involve interactions with specific enzymes or receptors. For instance, molecular docking studies have shown that similar compounds can interact with key residues in enzymes such as CYP51, which is involved in fungal sterol biosynthesis . This interaction may inhibit fungal growth by disrupting essential metabolic pathways.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research provides valuable insights:

  • Antifungal Screening : Compounds structurally similar to 2-cyano derivatives have demonstrated significant antifungal activity with MIC values comparable to established antifungals like ketoconazole .
  • Cytotoxicity Analysis : In vitro studies have shown that certain derivatives can selectively target cancerous cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Comparative Data Table

Compound NameCAS NumberMolecular FormulaMolecular WeightIC50 (μM) Against NIH/3T3
2-Cyano Derivative A849625-04-3C21H18N4O2358.4TBD
Compound BTBDTBDTBDTBD
KetoconazoleTBDC26H24ClN3O4STBD~1.23

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features are compared below with analogous molecules, focusing on substituent variations and their implications for physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name 3-Substituent N-Substituent Molecular Formula Molecular Weight logP Key Properties/Applications Reference
2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide (Target) 4-cyanophenyl 4-(morpholin-4-yl)phenyl (Inferred) C₂₁H₁₇N₄O₂ ~363.39 ~2.5* Potential kinase inhibition -
2-cyano-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide Furan-2-yl 4-(morpholin-4-yl)phenyl C₂₃H₁₅Cl₂N₃O₅ 516.36 N/A Building block for drug discovery
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide 4-(dimethylamino)phenyl H (unsubstituted amide) C₁₂H₁₃N₃O 215.25 1.362 Higher solubility due to -NMe₂
(2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-cyanophenyl 4-(trifluoromethyl)phenyl C₁₈H₁₁F₃N₂O 352.29 ~3.2* Enhanced metabolic stability
30a: (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide 4-(morpholin-4-yl)phenyl Cyclopenta[b]thiophen-2-yl C₂₂H₁₉N₃O₂S 389.47 N/A Anti-proliferative activity (69–74% yield)

Notes:

  • logP estimates: The target compound’s logP is inferred to be higher than the dimethylamino analog (logP = 1.36 ) due to the electron-withdrawing cyanophenyl group, which reduces polarity.
  • Morpholine vs. trifluoromethyl : The morpholine group in the target compound improves solubility compared to the lipophilic trifluoromethyl group in .
  • Anti-proliferative activity : Compound 30a shares the morpholinylphenyl moiety but incorporates a thiophene-based N-substituent, demonstrating the role of heterocycles in bioactivity.

Key Structural and Functional Insights

3-Substituent Variations: Electron-withdrawing groups (e.g., 4-cyanophenyl): Increase rigidity and stability but reduce solubility compared to electron-donating groups like 4-(dimethylamino)phenyl .

N-Substituent Modifications :

  • Morpholinylphenyl : Balances solubility and membrane permeability, making it favorable for CNS-targeting drugs.
  • Trifluoromethylphenyl : Enhances lipophilicity and resistance to oxidative metabolism but may limit aqueous solubility.

Biological Implications: The anti-proliferative activity of compound 30a suggests that the target compound’s morpholinylphenyl group could synergize with cyanophenyl to inhibit kinases or growth pathways.

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